molecular formula C18H24N4O5S B13829733 (S)-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-5-ureidopentanoic acid

(S)-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-5-ureidopentanoic acid

Cat. No.: B13829733
M. Wt: 408.5 g/mol
InChI Key: ZOIMHPVNJYGOEJ-AWEZNQCLSA-N
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Description

(S)-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-5-ureidopentanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a sulfonamido group, along with a ureidopentanoic acid moiety. The stereochemistry of the compound is specified by the (S)-configuration, indicating its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-5-ureidopentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the dimethylamino and sulfonamido groups. The final step involves the coupling of the naphthalene derivative with the ureidopentanoic acid moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-5-ureidopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the naphthalene ring.

Scientific Research Applications

(S)-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-5-ureidopentanoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of biological processes, such as enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-5-ureidopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-5-ureidopentanoic acid: shares similarities with other naphthalene derivatives, such as naphthalene sulfonamides and naphthalene ureas.

    Dimethylaminonaphthalene derivatives: These compounds have similar structural features and can exhibit comparable chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O5S

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid

InChI

InChI=1S/C18H24N4O5S/c1-22(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)21-14(17(23)24)8-5-11-20-18(19)25/h3-4,6-7,9-10,14,21H,5,8,11H2,1-2H3,(H,23,24)(H3,19,20,25)/t14-/m0/s1

InChI Key

ZOIMHPVNJYGOEJ-AWEZNQCLSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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